Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Overview
Description
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate: is an organic compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.67 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate can be synthesized through the chlorosulfonation of methyl thiophene-3-carboxylate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent . The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the thiophene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactions. The reaction conditions are optimized to achieve high yields and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene-3-carboxylate derivative.
Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or alcohols are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the reduction of the compound.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the thiophene ring.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Thiophene-3-carboxylate Derivatives: Formed through reduction reactions.
Sulfone Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is utilized in the development of novel materials with unique properties.
Agrochemical Development: It serves as a precursor in the synthesis of agrochemicals, including herbicides and pesticides.
Organic Synthesis:
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)thiophene-3-carboxylate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to undergo substitution reactions with nucleophiles, leading to the formation of various derivatives . The compound can also participate in reduction and oxidation reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: This compound has a similar structure but differs in the position of the chlorosulfonyl group on the thiophene ring.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: This compound contains an additional chlorine atom on the thiophene ring, which can influence its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-chlorosulfonylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFIBCNQYJJOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503697 | |
Record name | Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-85-8 | |
Record name | Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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